2-oxo-1,2-diphenylethyl 3-phenylacrylate

Description

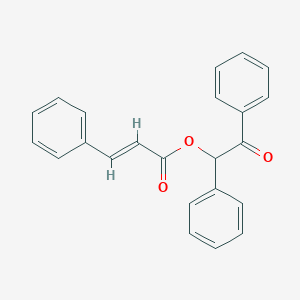

2-Oxo-1,2-diphenylethyl 3-phenylacrylate (CAS 242-730-4) is an ester derivative combining a 2-oxo-1,2-diphenylethyl moiety with a 3-phenylacrylic acid group. This compound is structurally characterized by two phenyl rings attached to a ketone-bearing ethyl chain, esterified with 3-phenylacrylate.

Properties

IUPAC Name |

(2-oxo-1,2-diphenylethyl) (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O3/c24-21(17-16-18-10-4-1-5-11-18)26-23(20-14-8-3-9-15-20)22(25)19-12-6-2-7-13-19/h1-17,23H/b17-16+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIIBLUETWDOTO-WUKNDPDISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided lists several compounds, though only a subset shares functional or structural similarities with 2-oxo-1,2-diphenylethyl 3-phenylacrylate. Below is a comparative analysis based on available data and structural features:

Table 1: Key Compounds for Comparison

| Compound Name | CAS Number | Functional Groups | Structural Features |

|---|---|---|---|

| 2-Oxo-1,2-diphenylethyl acrylate | 242-730-4 | Acrylate ester, ketone, phenyl rings | Conjugated ester, aromatic substituents |

| Chloromethyl pivalate | 242-735-1 | Pivalate ester, chloromethyl | Bulky tert-butyl group, halogenated |

| 2-Methylbutyronitrile | 242-687-1 | Nitrile, branched alkyl chain | Aliphatic nitrile, low polarity |

Reactivity and Stability

- 2-Oxo-1,2-diphenylethyl acrylate : The acrylate group enables participation in radical polymerization, while the ketone and phenyl rings may stabilize intermediates in nucleophilic reactions. However, steric hindrance from the diphenylethyl group could slow reaction kinetics compared to simpler acrylates .

- Chloromethyl pivalate : The chloromethyl group confers electrophilicity, making it reactive in SN2 substitutions. Its bulky pivalate group reduces steric accessibility compared to 2-oxo-1,2-diphenylethyl acrylate, limiting utility in sterically demanding reactions .

- 2-Methylbutyronitrile : The nitrile group is polar but less reactive than esters under ambient conditions, favoring use as a solvent or intermediate in alkylation reactions.

Physicochemical Properties

- Solubility: The phenyl-rich structure of 2-oxo-1,2-diphenylethyl acrylate likely renders it insoluble in water but soluble in organic solvents like toluene or dichloromethane. Chloromethyl pivalate’s nonpolar tert-butyl group enhances solubility in nonpolar solvents, whereas 2-methylbutyronitrile’s branched chain improves miscibility with alcohols.

- Thermal Stability :

- Aromatic substituents in 2-oxo-1,2-diphenylethyl acrylate may increase thermal stability compared to aliphatic esters like chloromethyl pivalate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.